Fmoc-l-dab(palm)-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

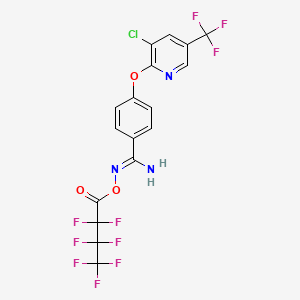

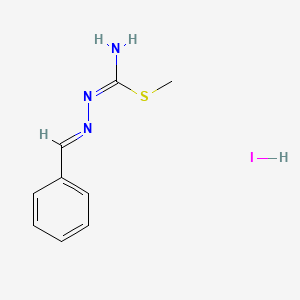

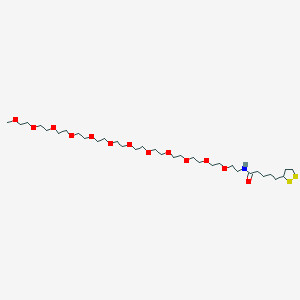

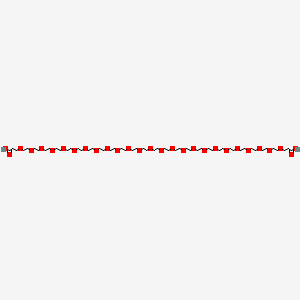

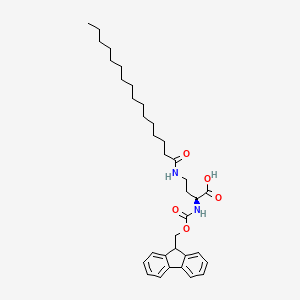

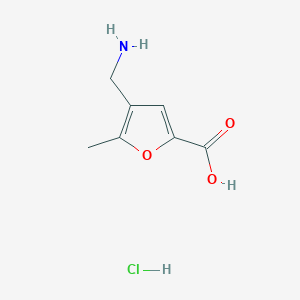

Fmoc-l-dab(palm)-oh: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl group attached to the amino group of l-diaminobutyric acid, which is further modified with a palmitoyl group. This modification enhances the hydrophobicity of the compound, making it useful in various biochemical applications.

Wirkmechanismus

Target of Action

Fmoc-L-Dab(Palm)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid, is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . The primary targets of this compound are Gram-positive bacteria , including MRSA .

Mode of Action

The compound’s antimicrobial properties are specific to Gram-positive bacteria due to their ability to interact with the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross the bacterial membrane .

Biochemical Pathways

It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties .

Pharmacokinetics

It is known that the compound’s antibacterial activity can be increased by formulating it with a gram-negative specific antibiotic, aztreonam (azt) . This increases the compound’s permeability through the bacterial membrane, potentially improving its bioavailability .

Result of Action

The result of this compound’s action is a reduction in the bacterial load. In a mouse wound infection model, a formulation of this compound with AZT displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the presence of AZT increases the compound’s permeability through the bacterial membrane, enhancing its antibacterial activity .

Zukünftige Richtungen

The Fmoc group continues to be widely used in peptide synthesis due to its unique properties . Its ability to be deprotected under mild conditions without damaging the peptide chain makes it particularly useful . In the future, it may be possible to develop new methods and applications that take advantage of these properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dab(palm)-oh typically involves the following steps:

Protection of the Amino Group: The amino group of l-diaminobutyric acid is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting l-diaminobutyric acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

Palmitoylation: The protected amino acid is then reacted with palmitoyl chloride in the presence of a base to introduce the palmitoyl group. This step increases the hydrophobicity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Fmoc-l-dab(palm)-oh can undergo oxidation reactions, particularly at the palmitoyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can also undergo reduction reactions, especially at the fluorenylmethyloxycarbonyl group. Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions can occur at the amino group, where the fluorenylmethyloxycarbonyl group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various protecting group reagents and functional group reagents.

Major Products Formed:

Oxidation: Oxidized derivatives of the palmitoyl group.

Reduction: Reduced derivatives of the fluorenylmethyloxycarbonyl group.

Substitution: Substituted derivatives at the amino group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-l-dab(palm)-oh is widely used in peptide synthesis, particularly in the synthesis of hydrophobic peptides. It is also used in the development of peptide-based drugs and biomaterials.

Biology: In biological research, this compound is used to study protein-protein interactions and membrane protein functions. Its hydrophobic nature makes it suitable for incorporating into lipid bilayers and studying membrane dynamics.

Medicine: The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides and peptide vaccines. Its hydrophobicity enhances the stability and bioavailability of these therapeutics.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing.

Vergleich Mit ähnlichen Verbindungen

Fmoc-l-lys(palm)-oh: Similar to Fmoc-l-dab(palm)-oh but with lysine instead of diaminobutyric acid.

Fmoc-l-orn(palm)-oh: Similar to this compound but with ornithine instead of diaminobutyric acid.

Uniqueness: this compound is unique due to the presence of diaminobutyric acid, which provides distinct chemical properties compared to lysine and ornithine derivatives. The palmitoyl group further enhances its hydrophobicity, making it particularly useful in applications requiring hydrophobic interactions.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDSNIWBIQSKHK-YTTGMZPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

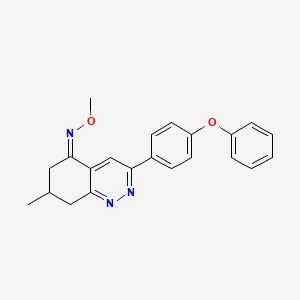

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)

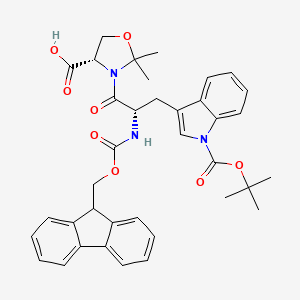

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)